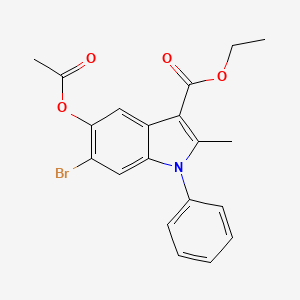
ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The hydroxyl group at the 5-position can be acetylated using acetic anhydride and a base catalyst.
Step 4: Esterification
Finally, the carboxyl group at the 3-position can be converted to an ethyl ester through esterification with ethanol and a strong acid catalyst.
Industrial Production Methods
While laboratory synthesis focuses on precision and control, industrial production methods emphasize scalability and cost-effectiveness. The same fundamental synthetic steps apply, but industrial processes may involve continuous flow chemistry, large-scale reactors, and optimized reaction conditions to ensure high yields and purity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate can be achieved through a multi-step process
Step 1: Preparation of 1-phenyl-2-methyl-1H-indole
Step 2: Bromination
The selective bromination at the 6-position of the indole ring can be accomplished using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions due to its functional groups. Common reactions include:
Substitution Reactions
The bromo group can be replaced with other substituents through nucleophilic substitution reactions using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions
The methyl group can undergo oxidation to form a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromic acid.
Hydrolysis Reactions
The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Bromine or NBS: for bromination
Acetic anhydride and a base: for acetylation
Ethanol and strong acid: for esterification
Grignard reagents: for substitution
Potassium permanganate or chromic acid: for oxidation
Acid or base: for hydrolysis
Major Products
The products formed from these reactions can vary widely depending on the reaction conditions and reagents used. For example, substitution reactions can yield a range of derivatives with different functional groups, while hydrolysis of the ester can produce ethyl 3-carboxylate indole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate has numerous applications in scientific research across various fields:
Chemistry
Used as a building block in the synthesis of complex organic molecules.
Acts as a precursor for the development of new materials with specific properties.
Biology
Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Used in studies to understand the mechanisms of indole derivatives in biological systems.
Medicine
Explored for its potential as a pharmaceutical intermediate in drug development.
Evaluated for its therapeutic potential in treating various diseases.
Industry
Utilized in the production of specialty chemicals and advanced materials.
Employed in the development of new catalysts and reagents for industrial processes.
Mecanismo De Acción
The mechanism by which ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate exerts its effects depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity and affecting various cellular pathways. The compound may target specific molecular pathways involved in cell growth, apoptosis, and inflammation, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern and functional groups. Similar compounds include other indole derivatives with different substituents. For example:
Ethyl 5-hydroxy-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate: : Similar but lacks the acetyloxy group, resulting in different chemical and biological properties.
Ethyl 5-(methoxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate: : Contains a methoxy group instead of an acetyloxy group, affecting its reactivity and applications.
Propiedades
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-2-methyl-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-4-25-20(24)19-12(2)22(14-8-6-5-7-9-14)17-11-16(21)18(10-15(17)19)26-13(3)23/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZQKNCOBVEWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thiophenecarbohydrazide](/img/structure/B5483044.png)
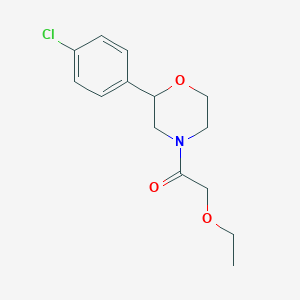
![(2R*,3S*,6R*)-5-(isopropoxyacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5483075.png)
![N-(7,7-Dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-acetamide](/img/structure/B5483081.png)
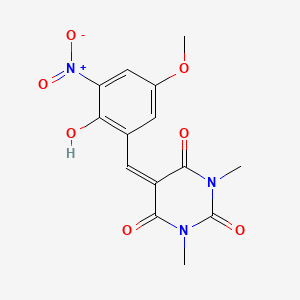
![METHYL 2-{[4-ALLYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5483089.png)
![7-butyl-8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5483102.png)
![({4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]morpholin-2-yl}methyl)amine](/img/structure/B5483109.png)
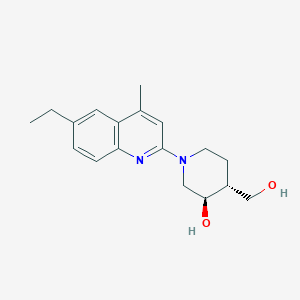
![6-(2-methoxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5483126.png)
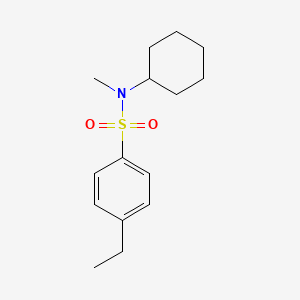
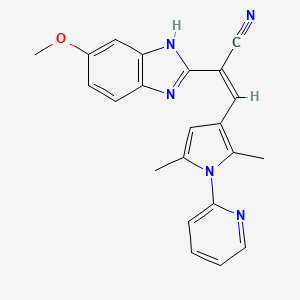
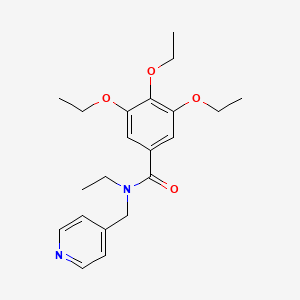
![[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B5483140.png)
